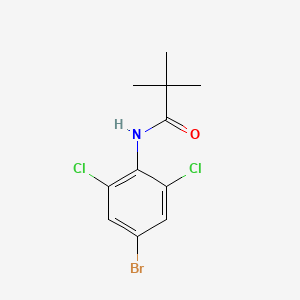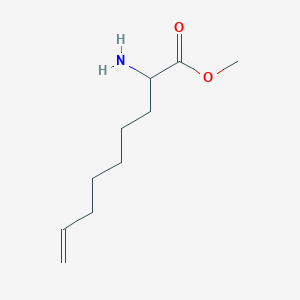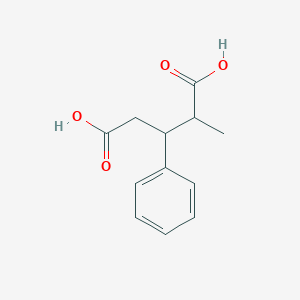![molecular formula C17H33NO5Si B8327255 1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B8327255.png)
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and tert-butyl(dimethyl)silyl groups
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and tert-butyl(dimethyl)silyl groups can be substituted under specific conditions using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The specific molecular targets and pathways involved depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl 2-methyl (2R,4S)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: Differing in the position and nature of the substituents on the pyrrolidine ring.
tert-butyl substituted hetero-donor TADF compounds: Featuring tert-butyl groups and used in organic light-emitting diodes (OLEDs). The uniqueness of this compound lies in its specific combination of substituents and their spatial arrangement, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H33NO5Si |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
GDGVOGGJKRMIOF-QWHCGFSZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-t-Butoxycarbonylamino-4-oxo-7-methyl-5-azaspiro[2.4]heptane](/img/structure/B8327211.png)




![tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B8327235.png)





